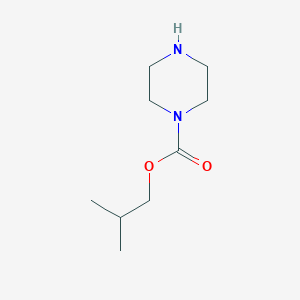

Isobutyl piperazine-1-carboxylate

Overview

Description

Isobutyl piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the piperazine ring imparts unique physicochemical properties to the compound, making it a valuable intermediate in medicinal chemistry.

Mechanism of Action

Target of Action

Isobutyl piperazine-1-carboxylate is a derivative of the piperidine chemical family, which are structural components of piperine .

Mode of Action

It is believed to stimulate the sensory hairs on the antennae of insects . This interaction with the olfactory system leads to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

It is presumed that the compound interferes with the olfactory system of insects, disrupting their ability to detect hosts .

Result of Action

The primary result of the action of this compound is its repellent effect on insects. By interfering with the olfactory system of insects, it prevents them from recognizing their hosts, thereby acting as an effective repellent .

Biochemical Analysis

Biochemical Properties

Isobutyl piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as a reversible inhibitor. This interaction is crucial as it affects the hydrolysis of acetylcholine, a neurotransmitter involved in the transmission of nerve signals . Additionally, this compound has shown potential in interacting with other biomolecules, including proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. Studies have shown that this compound can induce apoptosis in cancer cells, such as glioblastoma and cervix cancer cells, by upregulating apoptotic marker proteins like cleaved caspase-3, cytochrome c, and Bax . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of acetylcholinesterase, which disrupts the breakdown of acetylcholine and affects neurotransmission . Additionally, this compound has been shown to bind to specific proteins and enzymes, leading to changes in their activity and subsequent alterations in gene expression. These interactions highlight the compound’s potential as a therapeutic agent in targeting specific molecular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to be well-tolerated, with minimal adverse effects . At higher doses, this compound can cause neurotoxic symptoms, including convulsions and CNS depression . These findings underscore the importance of determining the appropriate dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the metabolism of succinic acid in ascarids, affecting the energy management of these organisms . Additionally, its interactions with enzymes involved in glycolysis and other metabolic processes highlight its role in modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its overall bioavailability and efficacy . Understanding the transport mechanisms is crucial for optimizing the delivery and therapeutic potential of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are critical for its interactions with target biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl piperazine-1-carboxylate typically involves the reaction of piperazine with isobutyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperazine+Isobutyl chloroformate→Isobutyl piperazine-1-carboxylate+HCl

The reaction is usually conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Isobutyl piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Isobutyl piperazine-1-methanol.

Substitution: Various alkyl or aryl derivatives of this compound.

Scientific Research Applications

Isobutyl piperazine-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various bioactive compounds.

Comparison with Similar Compounds

Isobutyl piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

- Tert-butyl piperazine-1-carboxylate

- Ethyl piperazine-1-carboxylate

- Methyl piperazine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific isobutyl group, which imparts distinct physicochemical properties compared to other piperazine derivatives. This difference can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name |

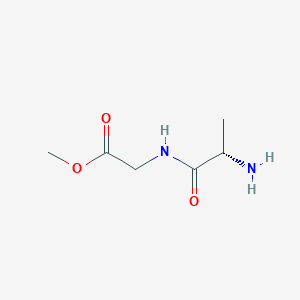

2-methylpropyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8(2)7-13-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEKTRARZLEBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472648 | |

| Record name | Isobutyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23672-96-0 | |

| Record name | Isobutyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1314693.png)

![Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1314711.png)